![molecular formula C20H23F3N4O2 B2842708 (4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 946230-97-3](/img/structure/B2842708.png)
(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a chemical substance with the CAS No. 946230-97-3. It is a dopamine D2 receptor partial agonist . It has been identified in the context of research into potent Src/Abl kinase inhibitors with excellent antiproliferative activity against hematological .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, it was observed that certain compounds increased phosphorylation of H2AX in MCF-7 cells comparable to that observed with Olaparib .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 2- [4- (6-Amino-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol, a similar compound, has a molecular weight of 237.3 .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activities
- Substituted pyrimidine-piperazine conjugates have been synthesized and evaluated for their potential in anticancer therapy. Compounds in this class demonstrated significant anti-proliferative activities against human breast cancer and human embryonic kidney cells. Molecular docking studies indicated good binding affinity with Bcl-2 protein, suggesting potential therapeutic applications in cancer treatment (Parveen et al., 2017).
Interaction with Cannabinoid Receptors
- Certain piperazine derivatives, including those structurally similar to (4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone, have been studied for their interaction with cannabinoid receptors. These studies are important for understanding the molecular dynamics and potential therapeutic applications of these compounds (Shim et al., 2002).
Antibacterial Properties
- A series of novel piperazine derivatives have shown significant antibacterial activities against various human pathogenic bacteria. This suggests potential applications of these compounds in the development of new antibacterial agents (Nagaraj et al., 2018).
Antimicrobial Activity
- Derivatives of piperidin-1-yl methanone, which shares structural similarities with the compound , have demonstrated antimicrobial properties. This suggests the potential for these compounds to be developed into new antimicrobial agents (Ramudu et al., 2017).
Antileukemic Activity
- Piperidine derivatives have been synthesized and shown to possess antiproliferative activity against human leukemia cells. This indicates potential applications in developing treatments for leukemia (Vinaya et al., 2011).
Thermal and Structural Studies
- Piperidine derivatives have been subjected to thermal, optical, etching, and structural studies, providing valuable information about the physical and chemical properties of these compounds, which is essential for their application in various scientific fields (Karthik et al., 2021).
Analgesic and Antagonist Activities
- Research on similar piperazine derivatives has focused on their role as antagonists and analgesics, indicating their potential use in pain management (Tsuno et al., 2017).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O2/c1-13(2)29-18-12-17(24-14(3)25-18)26-8-10-27(11-9-26)19(28)15-4-6-16(7-5-15)20(21,22)23/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHJWELAUBVZQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.